molecular formula C10H19NO2 B1357934 2,2-Dimethyl-3-(piperidin-1-yl)propanoic acid

2,2-Dimethyl-3-(piperidin-1-yl)propanoic acid

Cat. No. B1357934
M. Wt: 185.26 g/mol
InChI Key: RQGDTONFOUBUDX-UHFFFAOYSA-N
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Patent
US07465726B2

Procedure details

To a solution of benzyl-2,2-dimethyl-3-piperidin-1-ylpropanoate (117.0 mg, 0.42 mmol) in ethanol (5 mL) was slowly added 10% wt Palladium in carbon (50 mg, 0.05 mmol). The reaction mixture was left to stir at rt for 1 h under hydrogen. The mixture was filtered through Celite and concentrated in vacuo, which afforded the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ=1.22 (s, 6H), 1.28-1.39 (bs, 2H), 1.74-1.79 (m, 4H), 2.76 (s, 2H), 2.79-3.08 (bs, 4H).
Name
benzyl-2,2-dimethyl-3-piperidin-1-ylpropanoate
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:20])[C:10]([CH3:19])([CH3:18])[CH2:11][N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:18][C:10]([CH3:19])([CH2:11][N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:9]([OH:20])=[O:8]

Inputs

Step One
Name
benzyl-2,2-dimethyl-3-piperidin-1-ylpropanoate
Quantity
117 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(CN1CCCCC1)(C)C)=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 1 h under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo, which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)O)(CN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.